3-(Hydroxymethyl)-6-methylpyridin-2(1H)-one
Overview
Description
This typically includes the compound’s systematic name, molecular formula, and structural formula. It may also include information about the compound’s appearance or state at room temperature.
Synthesis Analysis
This involves a detailed examination of the methods used to synthesize the compound. It may include the starting materials, reaction conditions, catalysts used, and the yield of the product.Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the spatial arrangement of atoms in the molecule.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes looking at the reagents and conditions needed for the reaction, the mechanism of the reaction, and the products formed.Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility, density, and reactivity.Scientific Research Applications
1. Application in Colorectal Cancer Therapy
- Summary of the Application: This compound is used as a derivative in the synthesis of MANIO, a p53-activating anticancer agent with remarkable selectivity to the p53 pathway and promising antitumor activity against colorectal cancer (CRC) .
- Methods of Application or Experimental Procedures: A library of novel MANIO derivatives, including hydroxymethyl- and bis(hydroxymethyl)-1H,3H-pyrrolo[1,2-c]thiazoles, was synthesized by rational structural modulation .
- Results or Outcomes: From this library, five compounds with R- and S-configuration and with aromatic or heteroaromatic groups at position 3, including the enantiomer of MANIO, were identified as selective towards p53-expressing cancer cells .
2. Application in the Synthesis of Pyrrole Alkaloids
- Summary of the Application: This compound is used in the synthesis of new pyrrole alkaloids from the fruits of Lycium chinense, a traditional herbal medicine and functional food .
- Methods of Application or Experimental Procedures: The compound was isolated from the fruits of Lycium chinense through repeated chromatography of the AcOEt-soluble fraction on CC and preparative HPLC .
- Results or Outcomes: Three new minor pyrrole alkaloids were isolated from the fruits of Lycium chinense .
Safety And Hazards
This involves looking at the compound’s toxicity, flammability, and other hazards. It may also include information on how to handle and store the compound safely.
Future Directions
This involves looking at areas of future research. It could include potential applications of the compound, or ways to improve its synthesis or properties.
properties
IUPAC Name |
3-(hydroxymethyl)-6-methyl-1H-pyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-5-2-3-6(4-9)7(10)8-5/h2-3,9H,4H2,1H3,(H,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLVJDEIZGNBQIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C(=O)N1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00603676 | |
Record name | 3-(Hydroxymethyl)-6-methylpyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00603676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Hydroxymethyl)-6-methylpyridin-2(1H)-one | |
CAS RN |
374706-74-8 | |
Record name | 3-(Hydroxymethyl)-6-methylpyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00603676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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